2-Methyloctacosane

Description

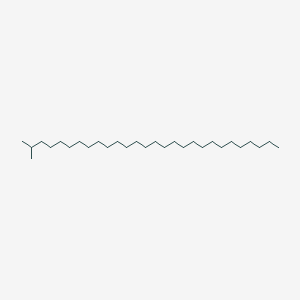

Structure

2D Structure

Propriétés

IUPAC Name |

2-methyloctacosane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H60/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29(2)3/h29H,4-28H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGCGPCUUTAKOEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H60 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4075081 | |

| Record name | Isononacosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4075081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1560-98-1, 52701-71-0 | |

| Record name | 2-Methyloctacosane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1560-98-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyloctacosane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001560981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isononacosane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052701710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isononacosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4075081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHYLOCTACOSANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GQC0O92KJK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methyloctacosane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029701 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Natural Occurrence and Biosynthetic Pathways of 2 Methyloctacosane

Biogenic Distribution and Environmental Prevalence

Detection in Terrestrial Flora (Plants)

The long-chain alkane, 2-methyloctacosane, has been identified as a natural constituent in a variety of terrestrial plants. Its presence is often determined through Gas Chromatography-Mass Spectrometry (GC-MS) analysis of plant extracts.

In a study on the chemical constituents of Allium chinense G. Don, this compound was found to be a versatile compound present in the bulb, constituting a significant portion (21.30%) of the identified bioactive compounds in the hexane (B92381) extract. thegoodscentscompany.comfishersci.ca Other prominent compounds found alongside it in the bulb included tetracontane (B166389) (14.05%) and heneicosane (B133394) (8.46%). thegoodscentscompany.comfishersci.ca The leaves of the same plant, however, were characterized by different major compounds, such as phytol (B49457) (35.76%) and tetratetracontane (B166393) (18.49%). thegoodscentscompany.comfishersci.ca

Analysis of various parts of the Moringa oleifera Lam. tree also revealed the presence of this compound. nih.gov Specifically, it was detected in both the bark and flower of the plant. nih.gov

The halophytic plant Suaeda aegyptiaca is another species in which this compound has been identified. fishersci.dkthegoodscentscompany.com In a study analyzing its essential oil, this compound was a major constituent (48.72%) in the cold n-hexane extract. fishersci.dkthegoodscentscompany.com Other significant compounds included 11-decyldocosane (B14628997) and 1,2-benzenedicarboxylic acid diisooctyl ester, with their prevalence varying depending on the extraction method used. fishersci.dkthegoodscentscompany.com

Table 1: Occurrence of this compound in Selected Plant Species

| Botanical Name | Plant Part | Relative Abundance/Note |

| Allium chinense | Bulb | 21.30% of hexane extract components thegoodscentscompany.comfishersci.ca |

| Moringa oleifera | Bark, Flower | Detected nih.gov |

| Suaeda aegyptiaca | Whole Plant | 48.72% in cold n-hexane extract fishersci.dkthegoodscentscompany.com |

This compound is a recognized component of plant cuticular waxes. These waxes form a protective layer on the outer surfaces of plants, playing a crucial role in preventing water loss and protecting against environmental stresses. In onion (Allium species), for example, this compound is one of the prevalent epicuticular waxes found on the foliage, along with other compounds like ketones (hentriacontanone-16) and other alkanes. The composition and quantity of these waxes can vary between different plant phenotypes, such as waxy and glossy varieties.

The distribution of this compound is not limited to terrestrial plants. It has also been detected in aquatic photoautotrophs. A study analyzing the bioactive compounds from fresh water green macroalgae identified this compound as one of the constituents. nih.gov This indicates that the biosynthetic pathways for this compound are present in a diverse range of photosynthetic organisms.

Role as a Constituent of Plant Cuticular Waxes and Surface Lipids

Presence in Arthropod Systems

Cuticular hydrocarbons (CHCs) are crucial for insects, serving as a barrier against desiccation and as chemical signals in communication. This compound is a frequently identified component of these CHC profiles across various insect orders.

The common house cricket, Acheta domesticus, also possesses a complex mixture of hydrocarbons on its cuticle. fishersci.canih.gov this compound is a major 2-methylalkane in this species, representing 8% of the total hydrocarbons, with 2-methyltriacontane (B3048091) being even more abundant at 11%. fishersci.canih.gov

Studies on the desert fruit fly, Drosophila mojavensis, have identified this compound as a significant component of its surface lipids. mpg.denih.gov The hydrocarbon profiles in Drosophila species are known to be species-specific and can vary between populations, suggesting a role in chemical communication and reproductive isolation. nih.gov While present in D. mojavensis, its quantity can differ significantly compared to sibling species like D. navojoa. nih.gov

Furthermore, an analysis of Australian Gonipterini weevils revealed the presence of this compound in their cuticular hydrocarbon profiles. mpg.dethegoodscentscompany.com Notably, one species, Oxyops sp. 1, contained particularly high concentrations of this compound (8.28 ± 6.05%). mpg.dethegoodscentscompany.com Other abundant CHCs across the studied weevil species included nonacosane (B1205549) and 7-methylheptacosane. mpg.dethegoodscentscompany.com

Table 2: Detection of this compound in Select Arthropod Species

| Species | Common Name | Relative Abundance/Note |

| Aphthona lacertosa | Flea Beetle | Major methyl-branched hydrocarbon wikipedia.orgontosight.ai |

| Aphthona nigriscutis | Flea Beetle | Major methyl-branched hydrocarbon wikipedia.orgontosight.ai |

| Acheta domesticus | House Cricket | 8% of total hydrocarbons fishersci.canih.gov |

| Drosophila mojavensis | Fruit Fly | Identified as a major peak in the 29-carbon group mpg.de |

| Oxyops sp. 1 | Weevil | 8.28 ± 6.05% of cuticular hydrocarbons mpg.dethegoodscentscompany.com |

Elucidation in Insect Cuticular Hydrocarbon Profiles (e.g., Aphthona lacertosa, Aphthona nigriscutis, Acheta domesticus, Drosophila mojavensis, Gonipterini weevils)

Identification in Other Biological Organisms (e.g., Solanum tuberosum, Coptotermes formosanus)

Hypothesized Biosynthetic Mechanisms of Branched Alkanes in Organisms

The biosynthesis of hydrocarbons, including branched alkanes like this compound, is a complex process primarily understood from studies in insects and plants.

In insects, hydrocarbon biosynthesis largely occurs in specialized cells called oenocytes. annualreviews.orgscienceopen.com The process is analogous to fatty acid synthesis and involves several key enzymatic steps. It begins with the formation of very-long-chain fatty acids (VLCFAs) through the elongation of shorter fatty acyl-CoA precursors. oup.com This elongation is carried out by a complex of enzymes, with β-ketoacyl-CoA synthase being a key component that catalyzes the condensation of acyl-CoAs with malonyl-CoA units. oup.com

Once the fatty acid chain reaches its desired length, it enters a terminal pathway to become an alkane. In what is known as the decarbonylation pathway, the very-long-chain acyl-CoA is first reduced to a fatty aldehyde. oup.comoup.com Subsequently, an aldehyde-decarbonylase enzyme removes the carbonyl carbon, resulting in an alkane that is one carbon shorter than the aldehyde precursor. oup.comu-tokyo.ac.jp

Interactive Table: Key Steps in Alkane Biosynthesis

| Step | Description | Key Enzyme Class | Precursor | Product |

| Initiation | Activation of C16/C18 fatty acids. | Long-Chain Acyl-CoA Synthetase (LACS) | Fatty Acid | Acyl-CoA |

| Elongation | Iterative addition of two-carbon units. | Fatty Acid Elongase (FAE) Complex (e.g., β-ketoacyl-CoA synthase) | Acyl-CoA, Malonyl-CoA | Very-Long-Chain Acyl-CoA |

| Reduction | Reduction of the acyl-CoA to an aldehyde. | Fatty Acyl-CoA Reductase | Very-Long-Chain Acyl-CoA | Long-Chain Aldehyde |

| Decarbonylation | Removal of the carbonyl group to form the alkane. | Aldehyde Decarbonylase | Long-Chain Aldehyde | Alkane (n-1) |

The formation of methyl-branched alkanes follows the same general pathway as straight-chain alkanes, but with a crucial modification during the elongation step. pnas.org The methyl branch is introduced by the incorporation of a methylmalonyl-CoA unit in place of a malonyl-CoA substrate during chain elongation by fatty acid synthase (FAS). psu.eduu-tokyo.ac.jppnas.org

The source of the methylmalonyl-CoA can vary. In insects, it can be derived from the catabolism of amino acids such as valine, isoleucine, and methionine, or from succinate. annualreviews.orgpsu.edu For 2-methylalkanes specifically, the carbon skeleton of valine can serve as a primer for the synthesis of even-numbered carbon chains, while leucine (B10760876) can prime odd-numbered chains. annualreviews.org The insertion of the methylmalonyl-CoA unit typically occurs early in the chain elongation process. psu.edu The stereochemistry of the resulting methyl branch is believed to be controlled by a stereoselective NADPH-catalyzed reduction step within the FAS complex. pnas.org

Precursor Identification in De Novo Biosynthesis

The de novo biosynthesis of this compound, a terminally methyl-branched cuticular hydrocarbon (CHC), follows a specialized pathway that diverges from the synthesis of straight-chain (n-alkanes) and internally branched alkanes. The identification of its specific precursors is crucial to understanding how organisms produce this complex molecule. Research has established that the biosynthesis of 2-methylalkanes relies on the direct incorporation of specific amino acid carbon skeletons as starter units, or primers, for the fatty acid synthase (FAS) machinery. nih.govannualreviews.org

For 2-methyl-branched alkanes, the precursor choice is determined by the parity of the total number of carbons in the final hydrocarbon chain. nih.gov The carbon skeleton of the amino acid valine is the precursor for 2-methylalkanes with an even number of total carbons. nih.govannualreviews.org Conversely, the carbon skeleton of isoleucine serves as the primer for 2-methylalkanes with an odd number of total carbons. nih.govannualreviews.org Since this compound (C₂₉H₆₀) contains a total of 29 carbon atoms (a 28-carbon chain with a methyl group at the second position), its biosynthesis initiates with an isoleucine-derived starter unit. nih.gov

The general biosynthetic pathway for methyl-branched hydrocarbons involves the substitution of a malonyl-CoA unit with a methylmalonyl-CoA unit during fatty acid elongation. nih.govannualreviews.orgbiorxiv.org This methylmalonyl-CoA is typically derived from precursors like propionyl-CoA, which can be synthesized from the metabolism of amino acids such as valine, isoleucine, and methionine, or from succinate. nih.govannualreviews.orgpsu.edu However, for externally branched CHCs like this compound, the process is distinct in that the branched-chain amino acid itself provides the initial carbon framework, including the methyl branch. nih.gov

Following the initiation with the isoleucine-derived primer, the fatty acid chain is extended through the sequential addition of C2 units from malonyl-CoA by fatty acid synthase (FAS) and subsequently by fatty acid elongase enzyme systems. biorxiv.orgoup.com This elongation process continues until the very-long-chain fatty acyl-CoA precursor, in this case, a 2-methyl-octacosanoyl-CoA, is formed.

This very-long-chain fatty acyl-CoA then undergoes the final steps of hydrocarbon synthesis. It is first converted to an aldehyde, which is subsequently decarbonylated in an oxidative reaction, often catalyzed by a P450 enzyme, to yield the final this compound hydrocarbon. biorxiv.orgbiorxiv.org

The key precursors for the de novo biosynthesis of this compound are summarized in the table below.

| Precursor Type | Specific Precursor Molecule | Role in Biosynthesis of this compound |

| Starter Unit (Primer) | Isoleucine | Provides the initial carbon skeleton and the C-2 methyl branch. nih.govannualreviews.org |

| Extender Unit | Malonyl-CoA | Donates two-carbon units for the elongation of the fatty acid chain. nih.govbiorxiv.org |

| Ultimate Precursor Class | Very-Long-Chain Fatty Acyl-CoA | The direct substrate for reduction and decarbonylation to the final alkane. biorxiv.org |

Methodological Approaches for the Analysis and Characterization of 2 Methyloctacosane

Advanced Extraction and Fractionation Techniques from Complex Biological and Environmental Samples

Isolating 2-methyloctacosane from complex matrices such as plant tissues, insect cuticles, or geological sediments is the foundational step in its analysis. The choice of extraction and fractionation method significantly influences the yield and purity of the target analyte.

Liquid-solvent extraction is a widely employed technique for obtaining hydrocarbons from various samples. The selection of the solvent is critical and is based on the principle of "like dissolves like."

n-Hexane Extraction : As a non-polar solvent, n-hexane is highly effective for extracting hydrophobic compounds like this compound. nih.gov This method has been successfully used to isolate cuticular hydrocarbons from insects for taxonomic and forensic studies. nih.gov For instance, in the analysis of essential oils from the halophytic plant Suaeda aegyptiaca, cold n-hexane extraction (CHE) proved highly efficient, yielding a composition where this compound was the most abundant compound at 48.72%. scispace.comresearchgate.netmdpi.com Similarly, n-hexane was used to extract bioactive compounds from the bulbs of Allium chinense, where this compound was identified as a major constituent (21.30%). researchgate.net The procedure often involves immersing the sample material, such as insect puparia or powdered plant matter, in the solvent, followed by collection and evaporation of the extract. nih.govresearchgate.net

Hydro-distillation : This technique is commonly used for extracting essential oils from plant materials. nih.gov It involves co-distilling the sample with water; the volatile compounds are carried over with the steam, condensed, and separated from the aqueous phase. nih.gov In the case of Suaeda aegyptiaca, hydro-distillation extraction (HDE) was also used, but the resulting chemical profile was markedly different from that of hexane (B92381) extraction, with this compound not being a principal component. scispace.comresearchgate.net This highlights how the chosen extraction method can selectively favor different classes of compounds. mdpi.com

Solid-Phase Microextraction (SPME) : SPME is a non-destructive technique that has gained traction, particularly for the analysis of insect cuticular hydrocarbons. rsc.orgbioone.org This method uses a fiber coated with a stationary phase (e.g., polydimethylsiloxane) that is exposed directly to the sample surface. bioone.org Adsorbed compounds are then thermally desorbed into the injector of a gas chromatograph. rsc.org A study on the fruit fly Anastrepha obliqua compared solvent extraction with SPME and found that while both methods identified the same compounds, including this compound, their relative quantities differed. bioone.org Solvent extraction yielded higher relative amounts of this compound compared to SPME. bioone.org

Following initial extraction, the crude extract is often a complex mixture requiring further simplification. Pre-separation and enrichment steps are employed to isolate the saturated alkane fraction, thereby reducing matrix interference and concentrating the target analytes for more sensitive detection.

Column Chromatography : This is a fundamental cleanup and fractionation technique. nasa.gov The crude extract is passed through a column packed with an adsorbent, typically silica (B1680970) gel. nasa.govfrontiersin.org A non-polar solvent like n-hexane is used as the mobile phase to elute the saturated hydrocarbons, which includes n-alkanes and branched alkanes like this compound. frontiersin.orgcsic.es More polar compounds, such as aromatic hydrocarbons and heteroatomic species, are retained on the column and can be eluted later with solvents of higher polarity. nasa.govfrontiersin.org

Urea Adduction (Complexing) : This is a highly effective enrichment strategy for separating branched and cyclic alkanes from n-alkanes. nasa.gov When an extract rich in saturated hydrocarbons is treated with a methanolic solution of urea, the straight-chain n-alkanes form crystalline inclusion complexes (adducts), while the branched-chain (e.g., this compound) and cyclic alkanes are excluded and remain in the solution (reject). nasa.gov Separating the adducts from the reject fraction effectively enriches the concentration of branched alkanes prior to analysis.

Thin-Layer Chromatography (TLC) : TLC can be used as a purification step to separate compounds from a crude extract. innovareacademics.in By spotting the extract on a pre-coated plate (e.g., silica gel) and developing it with a suitable solvent system, compounds separate based on their affinity for the stationary and mobile phases. innovareacademics.inphytopharmajournal.com The separated bands can be scraped from the plate and eluted for further analysis. innovareacademics.in

Liquid-Liquid and Solid-Phase Extraction Methodologies (e.g., n-hexane extraction, hydro-distillation)

Sophisticated Chromatographic Separation Platforms

Chromatography is the core technology for separating the individual components of the extracted and purified hydrocarbon fraction. The choice of chromatographic platform depends on the volatility and thermal stability of the analytes.

Gas Chromatography (GC) is the premier analytical technique for the separation and analysis of volatile and semi-volatile compounds like this compound. scioninstruments.com When coupled with a mass spectrometer (GC-MS), it provides high-resolution separation and definitive identification. nih.govresearchgate.net

The method involves injecting the sample into a heated port, where it is vaporized and transported by an inert carrier gas through a long, thin capillary column. scioninstruments.com Separation occurs based on the differential partitioning of compounds between the stationary phase coating the column and the mobile gas phase. scioninstruments.com this compound has been identified using this technique in a wide array of samples, including insect cuticles, human saliva, and various plant and fungal extracts. researchgate.netmdpi.comnih.govx-mol.net

The identity of a compound in a chromatogram is supported by its retention index (RI), which normalizes its retention time to those of a series of n-alkane standards run under the same conditions.

| Reported Kovats Retention Index (Non-polar column) | Source |

|---|---|

| 2860 | NIST nist.gov |

| 2862 | NIST nih.gov |

| 2864 | NIST nist.govnist.gov |

| 2865 | NIST nih.gov |

While GC is dominant for alkane analysis, LC and SFC offer complementary capabilities, especially for compounds that are not amenable to GC due to high molecular weight or thermal instability. oup.comresearchgate.net

Liquid Chromatography (LC) : In the context of this compound analysis, High-Performance Liquid Chromatography (HPLC) is more commonly used as a fractionation technique prior to GC-MS rather than for final analysis. phytopharmajournal.com It can effectively separate crude extracts into different classes of compounds based on polarity. phytopharmajournal.com

Supercritical Fluid Chromatography (SFC) : SFC is a hybrid technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. petro-online.com It combines the high efficiency and speed of GC with the ability of LC to analyze less volatile and thermally labile compounds. oup.com The solvating power of supercritical CO2 is often compared to that of hexane, making it well-suited for separating non-polar hydrocarbon mixtures. petro-online.com SFC can be coupled with a Flame Ionization Detector (FID) for universal hydrocarbon detection or with a mass spectrometer for identification. oup.competro-online.com This technique can extend the analytical range for hydrocarbons significantly beyond that of standard GC, making it a powerful tool for complex hydrocarbon characterization. researchgate.net

Gas Chromatography (GC) for High-Resolution Alkane Profiling

Coupled Spectrometric Identification and Structural Elucidation

The definitive identification and structural confirmation of this compound following chromatographic separation relies on mass spectrometry (MS). currenta.de The coupling of a separation technique with MS, most notably GC-MS, provides both retention time data and mass-spectral data in a single analysis. scioninstruments.com

The mass spectrometer ionizes the molecules eluting from the chromatograph and separates the resulting ions based on their mass-to-charge (m/z) ratio. scioninstruments.com

Molecular Ion Determination : The mass spectrum provides the mass of the molecular ion (M+), which for this compound is m/z 408.8, corresponding to its molecular weight. nih.gov High-resolution mass spectrometry can measure this mass with high accuracy, allowing for the determination of the elemental formula (C29H60). currenta.de

Fragmentation Pattern Analysis : In Electron Ionization (EI) mode, the high-energy electrons cause the molecular ion to break apart into smaller, characteristic fragment ions. researchgate.net The resulting fragmentation pattern is a molecular fingerprint that is used for structural elucidation. currenta.delibretexts.org For branched alkanes like this compound, the fragmentation pattern is crucial for determining the position of the methyl group along the carbon chain. researchgate.net This pattern can be compared against spectral libraries, such as the one maintained by the National Institute of Standards and Technology (NIST), for confident identification. nih.gov

Tandem Mass Spectrometry (MS/MS) : For complex mixtures or to gain further structural proof, tandem mass spectrometry (MS/MS) can be employed. currenta.de In this technique, a specific precursor ion (e.g., the molecular ion of this compound) is selected, isolated, and then fragmented to produce a secondary set of fragment ions. libretexts.orglcms.cz This process provides unambiguous structural information and enhances selectivity. currenta.de

Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular Fingerprinting and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of this compound, enabling both its identification and quantification in various matrices. journalijar.comijrar.comresearchgate.netnih.govresearchgate.netcabidigitallibrary.orgscispace.comphcogres.comnist.govnih.gov In GC, the compound is separated from other components in a mixture based on its boiling point and interactions with a stationary phase within a capillary column. nist.gov The retention time, the time it takes for the compound to travel through the column, is a characteristic feature. For this compound, reported retention indices on standard non-polar columns are typically in the range of 2860 to 2865.7. nist.govnih.gov

Following separation by GC, the compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This process fragments the molecule into a predictable pattern of ions. The resulting mass spectrum serves as a "molecular fingerprint." For this compound, the mass spectrum is characterized by a prominent peak at a mass-to-charge ratio (m/z) of 57, with the second and third highest peaks often appearing at m/z 71 and 85, respectively. nih.gov This fragmentation pattern is indicative of a saturated hydrocarbon structure. The NIST Mass Spectrometry Data Center contains reference spectra for this compound, which can be used for library matching and confirmation of its identity. nih.gov

GC-MS is also a powerful tool for quantifying this compound in complex samples. By comparing the peak area of the compound in a sample to that of a known concentration standard, its abundance can be determined. This quantitative approach has been utilized in various studies, such as the analysis of bioactive compounds in plant extracts and biological samples. For instance, this compound has been identified as a component in extracts of Allium chinense bulbs (21.30%), Ixora coccinea flowers (4.38%), and Ocimum gratissimum (5.57%). ijrar.comresearchgate.netresearchgate.net It has also been detected in studies of salivary metabolites, where its levels were found to be altered in certain disease states. nih.gov

Table 1: GC-MS Data for this compound

| Parameter | Value | Reference(s) |

|---|---|---|

| Kovats Retention Index (Standard Non-polar) | 2860 - 2865.7 | nist.govnih.gov |

| Top Mass Spectrum Peaks (m/z) | 57, 71, 85 | nih.gov |

| NIST Library Entries | 376728, 414417 | nih.gov |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides a significant advantage over standard MS by measuring the mass of ions with much greater accuracy. This capability is crucial for the unambiguous identification of this compound, especially in complex mixtures where multiple compounds may have the same nominal mass. The exact mass of this compound is 408.469501914 Da. nih.gov HRMS instruments can measure this mass with errors in the parts-per-million (ppm) range, which greatly increases the confidence in the compound's identification. semanticscholar.org

In a study analyzing recycled low-density polyethylene (B3416737) (LDPE), GC-HRMS was used to identify unknown substances, including this compound. semanticscholar.org The high mass accuracy, which ranged from -0.13 to 0.74 ppm in the study, was instrumental in confirming the elemental composition of the detected compounds. semanticscholar.org

Beyond accurate mass measurement of the molecular ion, HRMS is also invaluable for detailed fragmentation analysis. High-resolution MS/MS experiments can be performed to isolate the molecular ion of this compound, subject it to further fragmentation, and then measure the exact masses of the resulting fragment ions. This provides detailed structural information that can help to distinguish it from other isomers. Predicted LC-MS/MS spectra for this compound at different collision energies are available in databases, showing expected fragmentation patterns. hmdb.ca

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules, including this compound. rsc.org While GC-MS and HRMS can provide strong evidence for the presence of this compound, NMR offers direct proof of its carbon-hydrogen framework. rsc.org

¹H NMR spectroscopy provides information about the different types of protons in the molecule and their connectivity. For this compound, one would expect to see distinct signals for the methyl protons at the C2 position and the terminal methyl group, as well as complex overlapping signals for the numerous methylene (B1212753) groups in the long alkyl chain.

¹³C NMR spectroscopy is particularly informative for confirming the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal in the spectrum. For this compound, the spectrum would show signals corresponding to the two non-equivalent methyl carbons, the methine carbon at the C2 position, and the various methylene carbons along the chain. The chemical shifts of these carbons provide definitive evidence for the branched structure. A ¹³C NMR spectrum for this compound is available in the SpectraBase database. nih.gov

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Characterization

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. mdpi.com When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of the molecule's functional groups. mdpi.com

For an alkane like this compound, the FT-IR spectrum is relatively simple but highly characteristic. The key absorption bands would include:

C-H stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups, typically observed in the 2850-2960 cm⁻¹ region.

C-H bending vibrations for the methyl and methylene groups, which appear in the 1375-1465 cm⁻¹ range.

While FT-IR is not suitable for distinguishing between different long-chain alkane isomers on its own, it can quickly confirm the presence of a saturated hydrocarbon structure and the absence of other functional groups. nih.gov This technique has been used in broader studies analyzing crude extracts that contain this compound to identify the general classes of compounds present. journalijar.com

Isotopic Analysis and Tracing Methodologies for Biogeochemical Studies

Isotopic analysis can be a powerful tool in biogeochemical studies to understand the origin and fate of organic compounds like this compound. By measuring the ratios of stable isotopes, such as ¹³C/¹²C, it is possible to trace the sources and transformation pathways of this compound in the environment. While specific studies on the isotopic analysis of this compound are not widely available, the principles applied to other long-chain alkanes are relevant. These hydrocarbons are often used as biomarkers in geological and environmental research.

Computational and Predictive Analytical Frameworks

Theoretical Prediction of Molecular Structure-Property Relationships for Long-Chain Alkanes

Computational methods are increasingly used to predict the physicochemical properties of molecules like this compound. Quantitative Structure-Property Relationship (QSPR) models establish mathematical correlations between the molecular structure and various properties. researchgate.netresearchgate.netintofuture.orgnih.govacs.org These models use molecular descriptors, which are numerical representations of the molecule's topology and electronic structure, to predict properties such as boiling point, vapor pressure, and partition coefficients. researchgate.netresearchgate.net

For long-chain alkanes, properties are strongly influenced by the number of carbon atoms and the degree of branching. intofuture.org Various computational tools and databases provide predicted properties for this compound based on its structure. For example, the octanol/water partition coefficient (logP), a measure of hydrophobicity, is predicted to be around 11.4-15.6. nih.govchemeo.comlookchem.com The boiling point is estimated to be approximately 413.9 °C at 760 mmHg. lookchem.com

These predictive frameworks are valuable for estimating the properties of compounds that have not been extensively studied experimentally and for understanding how structural variations within a class of molecules, such as branched alkanes, affect their behavior. nih.gov

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Source(s) |

|---|---|---|

| Molecular Weight | 408.8 g/mol | nih.gov |

| Boiling Point | 413.9 °C (at 760 mmHg) | lookchem.com |

| Melting Point | 43.7 °C | lookchem.com |

| logP (Octanol/Water Partition Coefficient) | 11.4 - 15.6 | nih.govchemeo.comlookchem.com |

| Vapor Pressure | 1.11E-06 mmHg (at 25°C) | lookchem.com |

Application of Machine Learning Algorithms in Hydrocarbon Property Estimation and Prediction

The prediction of the physicochemical properties of hydrocarbons is crucial for various applications in the chemical and fuel industries. research.googlebiorxiv.org Traditional methods for determining these properties, such as experimental measurements or quantum chemical calculations, can be time-consuming and costly. researchgate.netbme.hu As an alternative, machine learning (ML) has emerged as a powerful tool for rapidly and accurately estimating the properties of molecules based on their structure. research.googlebme.hu For long-chain branched alkanes like this compound, which may lack extensive experimental data, ML models offer a viable method for property prediction. nih.govacs.org

Recent advancements in ML have led to the development of robust quantitative structure-property relationship (QSPR) models. escholarship.orgresearchgate.net These models establish a mathematical link between a molecule's structural features (descriptors) and its properties. escholarship.org Various ML algorithms have been successfully applied to predict the properties of hydrocarbons, demonstrating improved performance over traditional estimation techniques like group contribution methods. bme.hunih.govacs.org

Machine Learning Models and Methodologies

Several machine learning algorithms have proven effective in predicting the properties of hydrocarbons. These are typically supervised regression models, where the algorithm learns from a labeled dataset containing molecular structures and their known properties. researchgate.netkaust.edu.sa

Commonly used algorithms include:

Support Vector Regression (SVR): SVR is a widely used model that has shown strong performance in predicting various properties of hydrocarbons, including the standard enthalpy of formation (ΔfH0), entropy, and heat capacity. researchgate.netnih.govacs.orgnih.gov It has been demonstrated to provide better predictions than Benson's group additivity method when compared with experimental data. nih.govacs.org

Random Forest Regression (RFR): This is an ensemble method that builds multiple decision trees and merges them to get a more accurate and stable prediction. It has been used alongside SVR to predict thermochemical properties. researchgate.netacs.org

Artificial Neural Networks (ANNs): ANNs, particularly multilayer perceptron (MLP) networks, have been developed to predict properties like boiling points, melting points, and flash points for organic compounds. bme.huescholarship.org

Gaussian Process Regression (GPR): GPR models are non-parametric, kernel-based probabilistic models that have been successfully used to predict temperature-dependent properties such as density and viscosity for complex hydrocarbons. escholarship.org

Extreme Gradient Boosting (XGBoost): This algorithm has been shown to be highly accurate in predicting the surface tension of hydrocarbons. scielo.br

The general workflow for developing these models involves collecting a dataset of molecules with known properties, generating molecular descriptors to be used as input features, training the ML model, and validating its predictive accuracy. researchgate.netresearchgate.net K-fold cross-validation is a common technique used to assess the model's performance and ensure its ability to generalize to new, unseen data. researchgate.netresearchgate.netnih.gov

Research Findings in Hydrocarbon Property Prediction

Research has demonstrated the high accuracy of ML models in predicting a range of properties for alkanes and other hydrocarbons.

For instance, ML models have been used to predict thermochemical properties with high accuracy. A study by Aldosari et al. utilized SVR, ν-SVR, and Random Forest Regression (RFR) to predict the standard enthalpy of formation (ΔfH0), standard entropy (ΔfS0), and heat capacity (cp0) of hydrocarbons. acs.org The SVR model, in particular, showed superior performance on the test dataset. researchgate.net

| Property | R² Score | Mean Absolute Error (J/mol-K) |

|---|---|---|

| Entropy | 0.99 | ~1 |

| Heat Capacity | 0.99 | ~1 |

Similarly, Gaussian process regression (GPR) models have been developed to predict the temperature-dependent density and dynamic viscosity of 305 complex hydrocarbons. escholarship.org The models achieved very high coefficients of determination (R²) for both training and testing datasets, indicating excellent predictive power. escholarship.org

| Dataset | R² Value |

|---|---|

| Training | 0.999 |

| Validation | 1.000 |

| Test | 0.981 |

These findings underscore the potential of ML to accurately predict the properties of a wide range of hydrocarbons. For a specific long-chain branched alkane like this compound, these methodologies could be applied to estimate key physical and thermochemical data points that are not experimentally available. However, a significant challenge for long-chain alkanes is the potential for ML models to perform poorly in cases of extrapolation due to the absence of sufficient experimental data for training. nih.govacs.org

Reported Biological Activities of 2 Methyloctacosane and Associated Biological Systems

Antimicrobial Properties

2-Methyloctacosane has been identified in numerous plant extracts that have demonstrated notable antimicrobial effects. researchgate.netdntb.gov.uafrontiersin.org As a lipophilic, long-chain hydrocarbon, its presence is often correlated with the ability of these extracts to inhibit the growth of various pathogenic microorganisms.

Extracts containing this compound have shown significant inhibitory effects against both Gram-positive and Gram-negative bacteria.

Allium chinense (Chinese onion): The hexane (B92381) extract from the bulb of A. chinense was found to contain this compound as a major component (21.30%). dntb.gov.uadoaj.orgresearchgate.net This extract exhibited potent antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa. dntb.gov.uaresearchgate.net

Ficus mucoso: A study on the n-hexane extract of Ficus mucoso leaves identified this compound (2.19%) as one of its constituents. ajol.info The extract demonstrated good inhibitory activity against several bacterial strains, including S. aureus and P. aeruginosa, with zones of inhibition being recorded at various concentrations. ajol.info

Aloe vera: In an analysis of commercial Aloe vera juice, one product (AVJ2) was found to contain this compound at a concentration of 14.8%. This product was evaluated for its antimicrobial activity against a panel of microbes that included Staphylococcus aureus. ajol.info

The following table summarizes the antibacterial activity of extracts containing this compound against the specified microorganisms.

| Plant Source | Extract Type | Concentration of this compound | Target Bacteria | Observed Activity |

| Allium chinense | Hexane (Bulb) | 21.30% | Staphylococcus aureus, Pseudomonas aeruginosa | Potential antibacterial effects. dntb.gov.uaresearchgate.net |

| Ficus mucoso | n-Hexane (Leaves) | 2.19% | Staphylococcus aureus, Pseudomonas aeruginosa | Good inhibitory activity observed. ajol.info |

Note: The table presents findings from extracts containing this compound as one of its components. The observed activity is that of the total extract.

In addition to its association with antibacterial effects, this compound is also present in extracts that inhibit fungal growth.

Allium chinense: The leaf extract of A. chinense, which also contains this compound, showed greater antifungal activity than the bulb extract against the common mold Aspergillus niger. dntb.gov.uaresearchgate.net

Ficus mucoso: The n-hexane leaf extract of F. mucoso, containing this compound, was tested against four fungal strains and showed good inhibitory activity, including against Aspergillus niger and Candida albicans. ajol.info

Aloe vera: Commercial Aloe vera juice containing 14.8% this compound was assessed for its efficacy against fungal species, including Candida albicans. ajol.info

The table below outlines the antifungal activity of extracts containing this compound.

| Plant Source | Extract Type | Concentration of this compound | Target Fungi | Observed Activity |

| Allium chinense | Hexane (Leaf) | Present (concentration not specified for leaf) | Aspergillus niger | Exhibited greater antifungal activity than the bulb extract. dntb.gov.uaresearchgate.net |

| Ficus mucoso | n-Hexane (Leaves) | 2.19% | Aspergillus niger, Candida albicans | Good inhibitory activity observed. ajol.info |

Note: The table presents findings from extracts containing this compound as one of its components. The observed activity is that of the total extract.

The precise mechanism by which this compound exerts or contributes to antimicrobial activity is not fully elucidated. However, based on its chemical structure as a long-chain alkane, several mechanisms have been proposed. Alkanes are known to possess antimicrobial properties. researchgate.net As a lipophilic compound, this compound may be able to cross the microbial cell membrane via passive diffusion. frontiersin.org This could lead to an alteration of the membrane's structure and permeability, causing the leakage of essential intracellular components and ultimately leading to cell death by lysis. frontiersin.org This disruption of the cell membrane is a common mechanism of action for lipophilic antimicrobial agents. frontiersin.org

Observed Antifungal Activity (e.g., against Aspergillus niger, Candida albicans)

Association with Broader Bioactivity Profiles in Natural Extracts

Beyond direct antimicrobial action, this compound is frequently detected in plant extracts and essential oils known for other significant biological activities, such as antioxidant and anti-inflammatory effects.

This compound has been identified as a major constituent in several plant extracts that have demonstrated free-radical scavenging capabilities.

Moringa oleifera: The hydroethanolic extract of M. oleifera bark was found to contain this compound. Various parts of this plant demonstrated significant antioxidant activity through DPPH, nitric oxide scavenging, and deoxyribose degradation assays. nih.gov

Odontonema strictum: The hexane fraction from the leaves of this tropical plant, which contains this compound, showed moderate antioxidant activity with an IC50 value of 1 mg/mL in a DPPH assay. essencejournal.com

Rosa canina: Galls formed on Rosa canina were found to have a high concentration of this compound. These galls exhibited a higher antioxidant capacity compared to the plant's mature fruits. dntb.gov.ua

The compound is also a constituent of essential oils that have been reported to possess anti-inflammatory properties.

Suaeda aegyptiaca: Essential oil derived from S. aegyptiaca by hydro-distillation showed notable in vitro anti-inflammatory activity by inhibiting COX-1 and COX-2 enzymes. researchgate.netscispace.com Although this compound was most abundant in a different extraction (cold hexane), its presence in the plant suggests a potential role in the synergistic effects of the plant's phytoconstituents. researchgate.netscispace.comdntb.gov.ua

Odontonema strictum: The identification of this compound in the hexane fraction of O. strictum leaf extracts supports the traditional use of this plant as an anti-inflammatory agent. essencejournal.com

Moringa oleifera: γ-sitosterol, another compound found alongside this compound in Moringa oleifera extracts, is noted for its anti-inflammatory properties, highlighting the complex nature of these extracts. nih.gov

Identification in Extracts Displaying Cytotoxic Effects

Detailed research findings have documented this compound in extracts from several plant species that were subsequently tested for their effects on cancer cells.

Research Findings

A study on the halophytic plant Suaeda aegyptiaca investigated the bioactivities of its essential oils prepared using different extraction methods. researchgate.netscispace.com A cold n-hexane extraction (CHE) method yielded an oil that displayed the most potent cytotoxic activity against two human colon cancer cell lines: Caco-2 (colon carcinoma) and HCT-116 (colon cancer). researchgate.netscispace.com Gas Chromatography-Mass Spectrometry (GC-MS) analysis of this potent CHE revealed that this compound was the most abundant constituent, comprising 48.72% of the total oil. researchgate.netscispace.com The extract showed an IC₅₀ value—the concentration required to inhibit the growth of 50% of cells—of 8.11 µg/mL against Caco-2 cells and 11.18 µg/mL against HCT-116 cells. researchgate.netscispace.com

In another investigation, extracts from the medicinal plant Pistacia integerrima were evaluated for their anticancer efficacy. An n-hexane fraction of a leaf extract was found to be the most effective against the HeLa human cervical cancer cell line, with an IC₅₀ of 7.45 µg/mL. researchgate.net Analysis of this n-hexane leaf fraction identified this compound as a significant component, with a relative abundance of 30.93%. researchgate.net Although the study also detected a high concentration of Heneicosane (B133394) (39.7%) and suggested it might be a primary contributor to the cytotoxicity, the substantial presence of this compound in this active extract is noteworthy. researchgate.net

Furthermore, research into the chemical composition of Allium chinense G. Don, a medicinal and aromatic herb, identified this compound in the hexane extract of the plant's bulb. researchgate.net It was one of the most prominent of the twenty-eight bioactive compounds identified, with a relative percentage of 21.30%. researchgate.net While this particular study focused on the antioxidant and antimicrobial activities of the extracts, the genus Allium is widely reported to possess constituents with anti-tumor and cytotoxic properties. researchgate.netmdpi.com The identification of this compound as a major component in this plant is relevant within the broader context of the search for natural compounds with potential anticancer activity. mdpi.com

The table below summarizes the key findings from studies where this compound was identified in extracts that demonstrated cytotoxic effects.

| Plant Species | Extract Type | Relative % of this compound | Cancer Cell Line | Reported Cytotoxic Activity (IC₅₀) | Reference |

|---|---|---|---|---|---|

| Suaeda aegyptiaca | Cold n-Hexane Extract (CHE) | 48.72% | Caco-2 (Colon Carcinoma) | 8.11 µg/mL | researchgate.netscispace.com |

| Suaeda aegyptiaca | Cold n-Hexane Extract (CHE) | 48.72% | HCT-116 (Colon Cancer) | 11.18 µg/mL | researchgate.netscispace.com |

| Pistacia integerrima | n-Hexane Leaf Fraction | 30.93% | HeLa (Cervical Cancer) | 7.45 µg/mL | researchgate.net |

| Allium chinense | Hexane Bulb Extract | 21.30% | Not specified in study, but genus has known cytotoxic properties. | Activity not directly tested in relation to this compound. | researchgate.netmdpi.com |

Future Research Directions and Emerging Perspectives

Development of Novel Synthetic Methodologies for Isomeric 2-Methyloctacosane Forms and Functionalized Derivatives

The advancement of research into this compound is intrinsically linked to the availability of pure standards for analytical and biological testing. While methods for its synthesis exist, such as the coupling of tetracosanal (B12094137) with an isoamyl triphenylphosphonium ylide followed by reduction, there is a pressing need for more versatile and efficient synthetic strategies. oup.com Future research should focus on developing novel methodologies capable of producing not only this compound but also its various structural isomers with high stereochemical control.

Furthermore, the synthesis of functionalized derivatives—where specific atoms or groups are added to the hydrocarbon backbone—represents a significant frontier. ugent.be These derivatives are invaluable tools for creating molecular probes to investigate metabolic pathways, identify protein binding partners, and elucidate mechanisms of action. ugent.be The development of modular synthetic approaches, potentially leveraging techniques like flow chemistry or asymmetric biocatalysis, could accelerate the creation of a diverse library of this compound analogues for comprehensive biological screening and structure-activity relationship studies. ugent.bemdpi.com

Elucidation of Comprehensive, Organism-Specific Biosynthetic Pathways

This compound has been identified in a wide array of organisms, including insects, plants, and microbes. nih.govresearchgate.netnih.gov However, the precise biochemical pathways leading to its formation are not fully understood and likely vary between species. In plants like Arabidopsis thaliana, it is understood that branched alkanes arise from pathways involving very-long-chain fatty acids (VLCFAs). oup.com The elongation of initial branched acyl precursors is a key step, but it is unclear whether dedicated enzyme systems are used for these branched chains versus unbranched ones. oup.com

In insects, where this compound is a major cuticular hydrocarbon, its biosynthesis is fundamental to survival and communication. umich.edupnas.org Future research must aim to identify and characterize the specific enzymes—such as elongases, reductases, and decarbonylases—involved in the complete biosynthetic pathway in different organisms. oup.com A comprehensive understanding of these pathways, from the initial precursor molecules to the final hydrocarbon product, could open avenues for manipulating the production of this compound in economically important plants or for developing targeted pest control strategies that disrupt pheromone production.

In-depth Mechanistic Investigations of Biological Activities at the Cellular and Molecular Level

Preliminary studies have indicated that this compound possesses notable biological activities, particularly antimicrobial properties. researchgate.netresearchgate.netresearchgate.net It has been reported to be effective against a range of fungal and bacterial species. researchgate.netresearchgate.net The proposed mechanisms include the ability to alter cell membrane permeability, inhibit key enzymes, or disrupt bacterial morphology, potentially leading to the leakage of cellular contents. frontiersin.org However, these proposed mechanisms are largely speculative and require rigorous experimental validation. Future investigations should employ advanced cell biology and molecular techniques to pinpoint the precise targets of this compound.

Beyond its antimicrobial effects, this compound plays a crucial role as a semiochemical in insects. As a cuticular hydrocarbon, it is involved in nestmate recognition in social wasps like Polistes versicolor and acts as a fundamental, non-sex-specific component of the chemical cues that mediate mating in species like Drosophila. pnas.orgtandfonline.com In-depth studies are needed to understand how these molecules are perceived by the insect nervous system and how they trigger specific behavioral responses at the molecular level.

Advancements in Trace Analysis and Non-Invasive Detection Techniques

The primary method for the detection and quantification of this compound in biological and environmental samples is gas chromatography-mass spectrometry (GC-MS). mdpi.comphytojournal.comijpsr.com While powerful, this technique often requires extensive sample preparation, including solvent extraction, which can be time-consuming and may introduce contaminants. repositorioinstitucional.mx There is a need to develop more advanced and sensitive analytical methods for trace analysis. Techniques like solid-phase microextraction (SPME) coupled with GC-MS have shown promise for cleaner and more efficient extraction of volatile and semi-volatile compounds from complex matrices. nih.govnih.gov

A particularly exciting avenue for future research is the development of non-invasive detection techniques. Volatile organic compounds (VOCs) can be detected in the breath and are increasingly studied as potential biomarkers for diseases. nih.gov Given that this compound is a volatile compound, exploring its detection in breath or through skin emissions could lead to novel diagnostic tools in medicine or for monitoring environmental exposure. This would require significant advancements in sensor technology to achieve the necessary sensitivity and specificity for detecting the compound at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels. nih.gov

Refinement of Computational Models for Predictive Research (e.g., Quantitative Structure-Activity Relationships, Environmental Behavior Prediction)

Computational modeling, particularly the use of Quantitative Structure-Activity Relationship (QSAR) models, offers a powerful, cost-effective, and ethical alternative to extensive laboratory testing. nc3rs.org.ukeuropa.eu These in silico models predict the biological activity or environmental fate of a chemical based on its molecular structure. nc3rs.org.uknih.gov While general QSAR models exist for various endpoints like toxicity or antioxidant potential, there is a need to develop and refine models specifically for long-chain branched alkanes like this compound. nih.govmdpi.com

Future research should focus on building robust QSAR models trained on high-quality experimental data for this compound and its analogues. This would enable the rapid screening of virtual compound libraries to predict their antimicrobial efficacy, insecticidal activity, or potential toxicity. mdpi.com Furthermore, computational models could predict the environmental behavior of this compound, such as its persistence, bioaccumulation potential, and transport in different environmental compartments. Integrating various modeling approaches, such as those developed by the On-line CHEMical Database and Modelling Environment (OCHEM), could lead to a consensus prediction with higher confidence. cadaster.eu

Exploration of Undocumented Ecological and Physiological Roles in Diverse Ecosystems

The known roles of this compound are primarily centered on its function as a protective layer on plant and insect surfaces and as a chemical messenger in insects. oup.comtandfonline.com However, its detection in a wide range of organisms—from the freshwater green macroalgae Rhizoclonium to the galls on Rosa canina—suggests that it may have many undocumented ecological and physiological functions. researchgate.netphytojournal.com

The high concentration of this compound in plant galls, which are abnormal growths formed in response to other organisms, points towards a potential role in plant defense mechanisms. researchgate.net Its presence in various plant extracts and essential oils that exhibit antioxidant and anti-inflammatory properties suggests it might contribute to these effects, either directly or synergistically with other compounds. researchgate.netmdpi.com A systematic exploration of diverse ecosystems, from marine environments to terrestrial plant-insect interactions, is needed. By combining advanced analytical chemistry with ecological field studies, researchers can uncover new roles for this ubiquitous yet understudied compound, potentially revealing novel applications in agriculture, medicine, and environmental science.

Q & A

Basic Research Questions

Q. What are the primary methods for characterizing 2-Methyloctacosane, and how can researchers ensure reproducibility?

- Answer : this compound (C₂₉H₆₀) is characterized using molecular formula verification (average mass: 408.799 Da) and monoisotopic mass (408.4695 Da) via high-resolution mass spectrometry (HRMS) . Gas chromatography-mass spectrometry (GC-MS) is critical for identifying retention indices (e.g., RI 2865) and distinguishing branched alkanes like this compound from linear isomers . To ensure reproducibility, experimental protocols must detail solvent systems, column specifications, and calibration standards. Researchers should include raw spectral data in supplementary materials to enable independent verification .

Q. What biological activities are associated with this compound, and how are these properties validated experimentally?

- Answer : this compound exhibits antimicrobial activity in plant extracts (e.g., 21.30% abundance in Allium chinense bulbs) and serves as a chemotaxonomic marker in insect cuticular hydrocarbons . Validation involves:

- Bioassays : Testing against model microorganisms (e.g., E. coli, Staphylococcus aureus) with dose-response curves .

- Comparative analysis : Using SIMPER (Similarity Percentage Analysis) to quantify contribution to biological dissimilarity between populations .

- Statistical rigor : Reporting confidence intervals and effect sizes to distinguish bioactive contributions from noise .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Answer : Contradictions often arise from methodological variability (e.g., extraction solvents, assay conditions) or ecological context (e.g., plant vs. insect sources). Strategies include:

- Systematic reviews : Adopting PRISMA guidelines to assess study heterogeneity, risk of bias, and exposure measurements .

- Meta-regression : Analyzing covariates like purity levels (e.g., ≥95% by GC-MS) or biological matrices (e.g., plant bulbs vs. insect cuticles) .

- Dose-response meta-analysis : Feasibility depends on consistent reporting of concentrations and effect metrics across primary studies .

Q. What experimental designs are optimal for studying this compound’s role in insect ecological interactions?

- Answer :

- Field-collected vs. lab-reared specimens : Control for environmental variability (e.g., diet, temperature) that alters hydrocarbon profiles .

- Blinding and randomization : Mitigate observer bias in behavioral assays (e.g., mating preference tests) .

- Multivariate statistics : Use PERMANOVA to test population-level differences in cuticular hydrocarbon composition .

- Longitudinal studies : Track seasonal variations in this compound abundance and correlate with ecological outcomes (e.g., pest resistance) .

Q. How can researchers integrate this compound into broader chemical ecology frameworks while addressing data limitations?

- Answer :

- Hypothesis-driven sampling : Prioritize taxa with known alkane diversity (e.g., Ceratitis fruit flies) to contextualize this compound’s evolutionary significance .

- Synthetic analogs : Compare bioactivity of this compound with structurally related alkanes (e.g., 3-Methyloctacosane) to isolate functional groups .

- Cross-disciplinary collaboration : Partner with statisticians to address small sample sizes or non-normal data distributions common in ecological studies .

Methodological and Reporting Standards

Q. What are the best practices for reporting this compound data in manuscripts to ensure transparency?

- Answer :

- Data tables : Include retention indices, peak areas (%), and spectral matches (e.g., NIST library similarity scores) . Example:

| Compound | Retention Index (RI) | Peak Area (%) | Source | Reference |

|---|---|---|---|---|

| This compound | 2865 | 21.30 | Allium chinense bulb | |

| This compound | 2865 | Significant | Ceratitis rosa cuticle |

- Supplementary materials : Provide raw GC-MS chromatograms and synthetic protocols (e.g., Grignard reaction steps for branched alkane synthesis) .

- Ethical reporting : Disclose conflicts of interest (e.g., commercial standards providers) and adhere to journal-specific graphical guidelines (e.g., avoiding overcrowded chemical structures) .

Q. How should researchers approach literature reviews on this compound to avoid confirmation bias?

- Answer :

- Comprehensive searches : Use Boolean operators (e.g., "this compound AND (bioactivity OR synthesis)") across Scopus, Web of Science, and specialized databases .

- Critical appraisal : Assess study validity using tools like ROBINS-I for observational studies or CONSORT for randomized trials .

- Contradiction analysis : Highlight methodological differences (e.g., GC-MS vs. NMR for quantification) in discussion sections .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing this compound’s bioactivity in complex matrices?

- Answer :

- Multivariate analysis : PCA (Principal Component Analysis) to reduce dimensionality in GC-MS datasets .

- Machine learning : Train classifiers to predict bioactivity based on alkane chain length and branching patterns .

- Error propagation : Quantify uncertainty in concentration measurements using Monte Carlo simulations .

Q. How can researchers address the “correlation vs. causation” challenge in ecological studies of this compound?

- Answer :

- Experimental manipulation : Test bioactivity in controlled mesocosms (e.g., adding synthetic this compound to insect habitats) .

- Causal inference models : Use directed acyclic graphs (DAGs) to identify confounding variables (e.g., temperature, predator presence) .

- Long-term monitoring : Correlate temporal shifts in this compound levels with population dynamics .

Key Considerations for Researchers

- Avoid unreliable sources : Exclude data from non-peer-reviewed platforms (e.g., www.chemwhat.com ) per academic guidelines .

- Ethical standards : Ensure compliance with biodiversity regulations when sourcing biological materials (e.g., plant specimens) .

- Interdisciplinary rigor : Combine chemical analysis with ecological theory to contextualize this compound’s functional roles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.